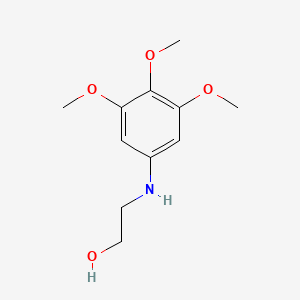
2-(3,4,5-Trimethoxyanilino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyanilino)ethanol is an organic compound characterized by the presence of a 3,4,5-trimethoxyanilino group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyanilino)ethanol typically involves the reaction of 3,4,5-trimethoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(3,4,5-Trimethoxyanilino)ethanol can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4,5-Trimethoxyanilino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyanilino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: A precursor to 2-(3,4,5-Trimethoxyanilino)ethanol, used in similar applications.
2-(3,4,5-Trimethoxyanilino)acetic acid: Another derivative with potential biological activities.
3,4,5-Trimethoxybenzylamine: A related compound with different functional groups but similar structural features.
Uniqueness
2-(3,4,5-Trimethoxyanilino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
121495-51-0 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyanilino)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-6-8(12-4-5-13)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3 |
InChI Key |
NBJQSHMDRPAEBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


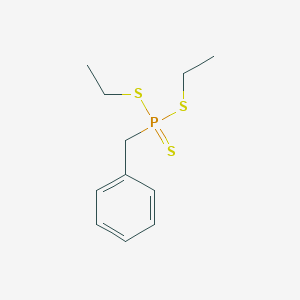
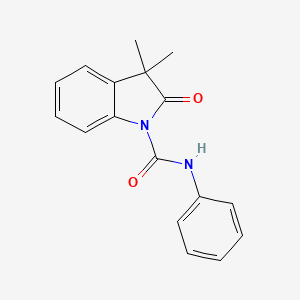
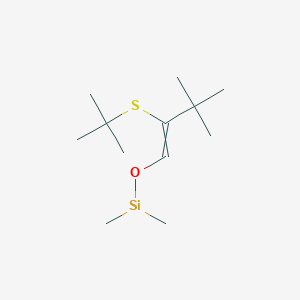
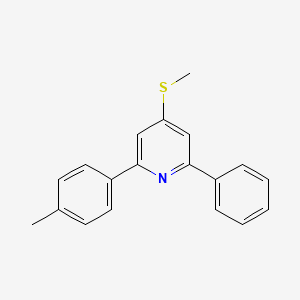
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
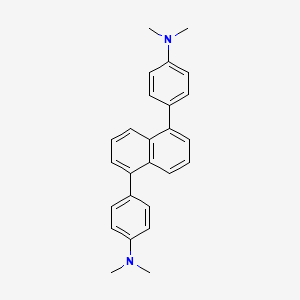
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)

![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
